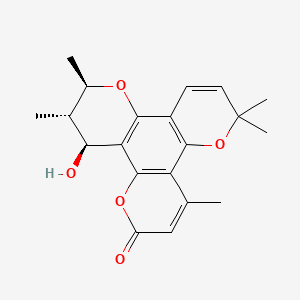
Cordatolide A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cordatolide A is a natural product found in Calophyllum lanigerum with data available.
Applications De Recherche Scientifique
Antiviral Activity
Cordatolide A has garnered attention for its antiviral properties, particularly against the human immunodeficiency virus (HIV). Research indicates that it exhibits significant inhibitory activity against various strains of HIV.
- Mechanism of Action : this compound functions by inhibiting reverse transcriptase, an essential enzyme for HIV replication. Studies have shown that it can effectively block both lab-adapted and clinical isolates of HIV .
- Clinical Trials : Early-phase clinical trials have demonstrated this compound's efficacy in combination therapies for HIV, showing improved pharmacokinetics and safety profiles without serious adverse effects .
Anticancer Properties
The compound also shows promise in cancer treatment. Preliminary studies suggest that this compound may possess anticancer activity against various cancer cell lines.
- Cell Line Studies : In vitro studies have indicated that this compound can inhibit the proliferation of different cancer cell lines, including lung and ovarian carcinoma .
- Mechanisms : The exact mechanisms are still under investigation, but it is believed that this compound may induce apoptosis in cancer cells and modulate signaling pathways related to cell growth .
Anti-inflammatory Effects
This compound has been studied for its anti-inflammatory properties, which could be beneficial in treating various inflammatory diseases.
- Research Findings : Studies have suggested that this compound may reduce inflammation through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation . This could make it a candidate for further research into treatments for conditions like arthritis or other inflammatory disorders.
Molecular Docking Studies
Recent molecular docking studies have been conducted to predict how this compound interacts with specific biological targets.
- Docking Results : These studies indicate that this compound can bind effectively to key proteins involved in viral replication and cancer progression, suggesting its potential as a lead compound for drug development .
Synthesis and Derivatives
The synthesis of this compound and its derivatives has been explored to enhance its pharmacological properties.
- Synthetic Pathways : Various synthetic methodologies have been developed to produce this compound analogs with improved bioactivity or reduced toxicity profiles . These efforts are crucial for optimizing the therapeutic potential of this compound.
Comparative Analysis with Other Compounds
A comparative analysis of this compound with other coumarin derivatives reveals its unique profile in terms of potency and mechanism.
Analyse Des Réactions Chimiques
Methylation Reactions
Cordatolide A undergoes methylation under acidic conditions, leading to structural derivatives. Key findings include:
-
Reaction with Methylating Agents :
Methylation of this compound using methanol and acidic catalysts (e.g., H<sub>2</sub>SO<sub>4</sub>) results in the formation of 11,12-anhydrocordatolide via intramolecular dehydration. This reaction highlights the sensitivity of the hydroxyl groups at positions C11 and C12 to acid-mediated transformations .
| Reactants | Conditions | Products | Yield |
|---|---|---|---|
| This compound + CH<sub>3</sub>OH | H<sub>2</sub>SO<sub>4</sub>, reflux | 11,12-Anhydrocordatolide | N/A* |
*Yield data were not explicitly reported in the literature.
Structural Stability Under Acidic Conditions
Attempted methylation of this compound under strongly acidic environments leads to unintended side reactions:
-
Dehydration Pathway :
Protonation of hydroxyl groups at C11 and C12 facilitates the elimination of water, forming an anhydride bridge between C11 and C12. This reaction is irreversible under standard conditions .
Comparative Reactivity with Analogues
This compound exhibits distinct reactivity compared to structurally similar coumarins:
-
Cordatolide B :
Unlike this compound, Cordatolide B undergoes successful methylation to form Cordatolide B-OMe without dehydration, suggesting positional differences in hydroxyl group reactivity .
Limitations and Research Gaps
Current data on this compound’s reactions remain sparse:
-
No studies report its behavior under basic or oxidative conditions.
-
Stereochemical outcomes of its derivatives (e.g., 11,12-anhydrocordatolide) are uncharacterized.
Propriétés
Numéro CAS |
98449-39-9 |
|---|---|
Formule moléculaire |
C20H22O5 |
Poids moléculaire |
342.4 g/mol |
Nom IUPAC |
(16R,17S,18S)-18-hydroxy-6,10,10,16,17-pentamethyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C20H22O5/c1-9-8-13(21)24-19-14(9)18-12(6-7-20(4,5)25-18)17-15(19)16(22)10(2)11(3)23-17/h6-8,10-11,16,22H,1-5H3/t10-,11-,16+/m1/s1 |
Clé InChI |
VFKOXOKVQKGOTG-UVWXRNBGSA-N |
SMILES |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
SMILES isomérique |
C[C@@H]1[C@H](OC2=C([C@H]1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
SMILES canonique |
CC1C(OC2=C(C1O)C3=C(C(=CC(=O)O3)C)C4=C2C=CC(O4)(C)C)C |
Synonymes |
cordatolide A cordatolide A, (10-alpha,11beta,12beta-(-))-isomer cordatolide B |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















